(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
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Overview
Description
(8-Pyridin-2-yl-1,4-dioxaspiro[45]decan-8-yl)methanamine is a complex organic compound featuring a spirocyclic structure with a pyridine ring
Scientific Research Applications
Chemistry
In chemistry, (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications range from the production of polymers to the development of novel coatings and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the addition of the methanamine group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Mechanism of Action
The mechanism of action of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)amine
- (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Uniqueness
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is unique due to its spirocyclic structure combined with a pyridine ring and a methanamine group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKVUTCFOXXUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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